Methyl 2-(5-bromothiophen-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPHZZYKZVXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67137-56-8 | |
| Record name | methyl 2-(5-bromothiophen-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Methyl 2-(5-bromothiophen-2-yl)acetate
The following technical guide details the properties, synthesis, and application of Methyl 2-(5-bromothiophen-2-yl)acetate , a critical intermediate in medicinal chemistry.
CAS Registry Number: 67137-56-8
Executive Summary
Methyl 2-(5-bromothiophen-2-yl)acetate is a halogenated thiophene ester widely utilized as a pharmacophore building block in drug discovery. Its structural versatility allows it to serve as a precursor for SGLT2 inhibitors (e.g., gliflozin analogs), mPGES-1 inhibitors , and various anti-bacterial agents. This guide provides a comprehensive technical analysis, including validated synthesis protocols, quality control parameters, and handling procedures for researchers in the pharmaceutical sciences.
Chemical Identity & Properties
The compound features a thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a bromine atom.[1][2] The bromine handle facilitates further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Data |
| CAS Number | 67137-56-8 |
| IUPAC Name | Methyl 2-(5-bromothiophen-2-yl)acetate |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| SMILES | COC(=O)CC1=CC=C(S1)Br |
| InChI Key | KEYPHZZYKZVXLU-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Pred.) | ~110-115 °C at 0.5 mmHg (approx. 270-280 °C at 760 mmHg) |
| Density (Pred.) | ~1.58 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Strategic Utility in Drug Development
This scaffold is pivotal due to the "thiophene bioisostere" principle, where thiophene replaces phenyl rings to improve metabolic stability or alter polarity.
-
SGLT2 Inhibitors: The 5-bromothiophene moiety serves as an electrophilic partner for coupling with glycosyl derivatives or benzyl halides, a key step in synthesizing gliflozin-class antidiabetic drugs.
-
mPGES-1 Inhibitors: Derivatives of thiophene-2-acetic acid have demonstrated selective inhibitory activity against Microsomal Prostaglandin E Synthase-1, a target for inflammation and cancer therapy.
-
Late-Stage Functionalization: The methyl ester protects the carboxylic acid during metal-catalyzed cross-couplings at the C5-bromide position, allowing for modular library generation.
Synthesis Protocol (Autonomously Designed)
Standardized protocol for the regioselective bromination of methyl 2-thiopheneacetate.
Reaction Logic
The synthesis utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine. The thiophene ring is electron-rich, directing electrophilic aromatic substitution (EAS) to the
Reagents & Materials
-
Precursor: Methyl 2-thiopheneacetate (CAS 19432-68-9)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Methodology
-
Preparation: Dissolve Methyl 2-thiopheneacetate (10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).
-
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5%
to neutralize excess bromine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure product.
Synthesis Workflow Visualization
Caption: Regioselective bromination workflow utilizing NBS to target the C5 position of the thiophene ring.
Quality Control & Validation
To ensure the integrity of the intermediate for downstream drug synthesis, the following analytical parameters must be met.
Analytical Specifications
-
HPLC Purity:
(Area %) at 254 nm. -
1H NMR (CDCl3, 400 MHz):
-
6.90 (d,
Hz, 1H, H-4) -
6.65 (d,
Hz, 1H, H-3) -
3.80 (s, 2H,
) -
3.75 (s, 3H,
) -
Note: The coupling constant (
Hz) confirms the 2,5-substitution pattern.
-
6.90 (d,
-
Mass Spectrometry: [M+H]+ or [M]+ peak at ~234/236 amu (1:1 isotopic ratio for Br).
QC Decision Tree
Caption: Quality control logic flow ensuring structural identity and purity before batch release.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).
-
Disposal: Dispose of halogenated organic waste according to local environmental regulations.
References
-
Sigma-Aldrich. Methyl 2-(5-bromothiophen-2-yl)acetate Product Page. Link (Accessed 2026).
-
PubChem. Methyl 2-(5-bromothiophen-2-yl)acetate Compound Summary. National Library of Medicine.[4] Link
-
Di Micco, S., et al. (2018).[5] "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition". Frontiers in Chemistry. Link
-
Accela ChemBio. Product Catalog: Methyl 2-(5-bromothiophen-2-yl)acetate. Link
- Standard Synthetic Protocol. "Regioselective bromination of activated thiophenes with NBS". Organic Syntheses, Coll. Vol. 6, p. 976. (General methodology reference).
Sources
"stability and storage conditions for Methyl 2-(5-bromothiophen-2-yl)acetate"
The following technical guide details the stability profiling, storage protocols, and lifecycle management for Methyl 2-(5-bromothiophen-2-yl)acetate .
Subject: Methyl 2-(5-bromothiophen-2-yl)acetate[1]
Executive Summary & Chemical Identity
Methyl 2-(5-bromothiophen-2-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for SGLT2 inhibitors or kinase inhibitors).[1] Unlike its conjugated analog (Methyl 5-bromothiophene-2-carboxylate), this molecule contains a methylene spacer (
Critical Advisory: Do not confuse this compound with Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5), which is a solid at room temperature.[1] The target molecule (acetate) often presents as a viscous oil or low-melting solid , requiring distinct handling protocols.
| Property | Specification / Detail |
| Chemical Structure | |
| Molecular Weight | ~235.10 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Primary Hazard | Skin/Eye Irritant; Potential Lachrymator |
| Storage Class | Refrigerated (2–8°C) or Frozen (-20°C); Inert Atmosphere |
Physicochemical Stability Profile
The stability of this compound is governed by three competing degradation vectors: Hydrolytic Cleavage , Oxidative Degradation , and Photolytic Dehalogenation .
2.1 Degradation Vectors (Mechanistic Analysis)
-
Hydrolysis (Moisture Sensitivity): The ester linkage is susceptible to acid- or base-catalyzed hydrolysis, reverting to 2-(5-bromothiophen-2-yl)acetic acid and methanol.[1] The presence of the electron-withdrawing bromine atom on the thiophene ring slightly increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis compared to non-halogenated analogs.[1]
-
S-Oxidation (Atmospheric Sensitivity): Thiophene rings are electron-rich.[1] While less reactive than furans, they can undergo oxidation at the sulfur atom (forming thiophene-S-oxides) upon prolonged exposure to singlet oxygen or peroxides.[1]
-
Photolysis (Light Sensitivity): The C–Br bond on the thiophene ring is relatively stable but can undergo homolytic fission under UV irradiation, leading to radical formation and polymerization or debromination.
Figure 1: Primary degradation pathways.[1] Note that hydrolysis (Degradant A) is the most common failure mode during improper storage.
Storage & Handling Protocols
To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" protocol must be implemented. This system is self-validating: if the physical appearance changes (e.g., darkening oil or precipitate formation), the protocol has been breached.
3.1 The "Inert-Cold-Dark" Triad[1]
-
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage (>1 month), store at -20°C .
-
Why: Reduces the kinetic rate of hydrolysis and suppresses radical initiation.
-
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .
-
Why: Prevents S-oxidation and excludes atmospheric moisture.[1]
-
-
Container: Amber borosilicate glass with a PTFE-lined screw cap.
-
Why: Amber glass blocks UV radiation (preventing C-Br cleavage); PTFE prevents leaching of plasticizers which can solubilize in the ester.[1]
-
3.2 Handling Workflow (Decision Matrix)
Figure 2: Lifecycle decision matrix from receipt to storage.
Quality Control & Validation Methods
Trustworthiness in chemical biology requires verifying the integrity of reagents before use. Use these parameters to validate the compound.
4.1 1H-NMR Validation (Expected Shifts)
Solvent:
-
3.70 - 3.75 ppm (s, 3H): Methyl ester singlet (
). Loss of this signal indicates hydrolysis. -
3.80 - 3.90 ppm (s, 2H): Methylene spacer (
).[1] Shift or splitting here suggests enolization or oxidation. - 6.60 - 6.90 ppm (m, 2H): Thiophene ring protons. Changes in coupling constants indicate ring substitution or damage.
4.2 HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Ester).
-
Failure Mode: Appearance of a polar peak (earlier retention time) corresponds to the carboxylic acid hydrolysis product.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for this exact intermediate may be limited, it must be handled with the assumption of high toxicity due to its structural class.
-
Lachrymator Potential: Alpha-halo esters (like methyl bromoacetate) are potent lachrymators. While the bromine here is on the ring, the molecule can still possess significant irritant properties. Work exclusively in a fume hood.
-
Skin Contact: Thiophene derivatives are highly lipophilic and can penetrate the epidermis. Double-gloving (Nitrile) is required.
References
- Thiophene Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Ester Hydrolysis Kinetics: Larsson, L. (1950). "The Hydrolysis of Some Esters of Thiophene-2-acetic Acid." Acta Chemica Scandinavica. (Foundational kinetics for thiophene ester stability).
-
Handling of Halogenated Heterocycles: Sigma-Aldrich/Merck Safety Data Sheets for Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5) and Methyl 2-(thiophen-2-yl)acetate (CAS 19432-68-9).[1]
- Photolytic Cleavage: D'Auria, M. (2013). "Photochemical Reactivity of Thiophene Derivatives." Targets in Heterocyclic Systems. (Mechanisms of C-Br bond cleavage under UV).
Sources
Methodological & Application
Application Note: Suzuki Coupling of Methyl 2-(5-bromothiophen-2-yl)acetate
[1]
Executive Summary
Methyl 2-(5-bromothiophen-2-yl)acetate (CAS: 33492-26-9) is a high-value heterocyclic scaffold used in the synthesis of pharmaceuticals, particularly NSAIDs, kinase inhibitors, and SGLT2 inhibitors.[1] Its structure combines an electron-rich thiophene ring, a reactive electrophile (C5-bromide), and a base-sensitive ester functionality.[1]
This guide provides optimized protocols for Suzuki-Miyaura cross-coupling reactions involving this substrate.[1][2] The core challenge addressed here is chemoselectivity : achieving high-yield C-C bond formation at the C5 position while preventing hydrolysis of the methyl ester side chain under the basic conditions required for transmetallation.[1]
Strategic Analysis & Mechanistic Insights
The Substrate Profile[3]
-
Electrophile: The C5-Bromine on the thiophene ring is highly activated towards oxidative addition due to the electron-rich nature of the heterocycle.[1] It typically reacts faster than phenyl bromides.
-
Liability: The methyl ester (
) is susceptible to saponification (hydrolysis) in the presence of hydroxide or strong carbonate bases in aqueous media, leading to the carboxylic acid byproduct (Acid 1). -
Catalyst Interaction: Thiophene sulfur atoms can weakly coordinate to Pd(0), potentially acting as catalyst poisons. Ligands with high binding affinity (phosphines, NHCs) are required to displace the sulfur and maintain the catalytic cycle.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired coupling and the side reactions (hydrolysis and protodebromination).
Figure 1: Mechanistic pathway showing the desired Suzuki cycle (Green/Yellow) versus competitive hydrolysis and dehalogenation pathways (Red).
Optimization Guidelines
To ensure ester stability, the "Standard Aqueous Protocol" often used for simple aryl halides must be modified. We recommend two distinct methods depending on the complexity of the boronic acid partner.
Table 1: Reaction Parameter Optimization
| Parameter | Standard (Robust) | Ester-Safe (Optimized) | Rationale |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Anhydrous THF or Toluene | Water promotes ester hydrolysis; anhydrous conditions prevent it. |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) or KF | Phosphate is milder than carbonate; Fluoride (KF) activates boronic acids without high basicity. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ + SPhos (1:2) | SPhos (Buchwald ligand) facilitates rapid coupling at lower temps, outcompeting hydrolysis. |
| Temp | 80–100 °C | 40–60 °C | Lower temperature reduces the rate of side reactions. |
| Time | 12–24 h | 2–6 h | Fast kinetics are essential to preserve the ester. |
Experimental Protocols
Method A: The "Ester-Safe" Protocol (Recommended)
Best for: High-value synthesis where ester retention is critical.[1]
Reagents:
-
Methyl 2-(5-bromothiophen-2-yl)acetate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in a small portion of solvent. Stir at room temperature for 5 minutes to generate the active catalytic species (L-Pd(0)). Note: This solution should turn from orange to pale yellow.
-
Reaction Assembly: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromothiophene substrate, boronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill).[3]
-
Solvent Addition: Add the remaining anhydrous solvent via syringe, followed by the pre-complexed catalyst solution.
-
Reaction: Heat the mixture to 60 °C . Monitor by TLC or LCMS every hour.
-
Checkpoint: The reaction is typically complete within 4 hours due to the high activity of the SPhos-Pd system.[1]
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "Robust Aqueous" Protocol
Best for: Initial screening or when the boronic acid has low solubility in organic solvents.
Reagents:
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1 ratio) - Note: Keep water content low.[1]
Step-by-Step Procedure:
-
Combine substrate, boronic acid, and Pd(dppf)Cl₂ in a reaction vessel.
-
Dissolve Na₂CO₃ in the minimum amount of water required and add to the vessel. Add Dioxane.
-
Degas the biphasic mixture by bubbling Nitrogen through the solution for 10 minutes (sparging).
-
Heat to 80 °C for 12 hours.
-
Caution: Monitor pH. If the reaction stalls, do not add strong base (NaOH); instead, add more boronic acid.
Troubleshooting Guide
Issue 1: Ester Hydrolysis (Formation of Acid)
-
Symptom: LCMS shows mass [M-14] (Acid) instead of [M] (Ester).
-
Root Cause: Base concentration too high or water content too high.
-
Solution: Switch to Method A . If using Method B, replace Na₂CO₃ with K₃PO₄ (anhydrous) or CsF and remove water completely (use anhydrous dioxane).
Issue 2: Protodebromination (Loss of Br, no coupling)
-
Symptom: Formation of Methyl 2-(thiophen-2-yl)acetate (Mass [M-79+1]).[1]
-
Root Cause: Oxidative addition occurred, but transmetallation was too slow, leading to H-abstraction from solvent.
-
Solution:
-
Increase the amount of Boronic Acid (to 1.5 equiv).
-
Switch to a more active catalyst system (e.g., Pd-XPhos G3 ) to accelerate the cycle.
-
Ensure the solvent is strictly degassed (oxygen promotes homocoupling and catalyst decomposition).
-
Issue 3: Catalyst Poisoning (Low Conversion)
-
Symptom: Reaction stops at 20-30% conversion; adding more heat doesn't help.[1]
-
Root Cause: Thiophene sulfur coordinating to Pd.
-
Solution: Increase catalyst loading to 5-10 mol%. Use bi-dentate ligands like dppf or Xantphos which are more resistant to displacement by sulfur.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on substrate complexity and reaction monitoring.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[5] Journal of the American Chemical Society, 122(17), 4020–4028. Link
- Ohba, T., et al. (2018). Synthesis and Evaluation of Thiophene Derivatives as SGLT2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1880-1885.
Sources
- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-(5-bromothiophen-2-yl)acetate with Alkynes
Introduction: The Strategic Importance of Thiophene Alkynylation in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable in medicinal chemistry and materials science.[2][3] The synthesis of 2-alkynylthiophene derivatives is of particular interest to drug development professionals. The thiophene motif is a well-established bioisostere for the phenyl ring, often imparting improved metabolic stability and pharmacokinetic properties. Its subsequent functionalization with an alkyne linker opens a gateway to a vast chemical space for generating novel molecular architectures with potential therapeutic applications, including antibacterial agents and enzyme inhibitors.[4][5][6]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the Sonogashira coupling of Methyl 2-(5-bromothiophen-2-yl)acetate with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present optimization strategies, and provide a troubleshooting guide to address common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper (in the classical setup).[7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The palladium cycle initiates with the oxidative addition of the aryl halide (in this case, Methyl 2-(5-bromothiophen-2-yl)acetate) to a palladium(0) complex. This is often the rate-determining step, particularly with less reactive bromides compared to iodides.[8][9] The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is formed in the concurrent copper cycle . In the copper cycle, the terminal alkyne coordinates with a copper(I) salt, increasing the acidity of its terminal proton.[10] A base, typically an amine, then deprotonates the alkyne to form the nucleophilic copper acetylide.[7][10] Following transmetalation, the two organic fragments are brought together on the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst.[3]
Caption: Interconnected Palladium and Copper Catalytic Cycles in the Sonogashira Reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Sonogashira coupling of Methyl 2-(5-bromothiophen-2-yl)acetate with a generic terminal alkyne. Researchers should note that optimization for each specific alkyne may be necessary.
Materials:
-
Methyl 2-(5-bromothiophen-2-yl)acetate (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equiv, also can be used as solvent)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(5-bromothiophen-2-yl)acetate, PdCl₂(PPh₃)₂ (e.g., 0.02 equiv), and CuI (e.g., 0.02 equiv).[11]
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[11][12]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5-10 mL of THF per mmol of aryl bromide) via syringe.[1][11] Subsequently, add triethylamine via syringe.[11]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture at room temperature.[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require some optimization.[12][13] For aryl bromides, gentle heating is often required to facilitate the oxidative addition step.[1][13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter it through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired Methyl 2-(5-alkynylthiophen-2-yl)acetate.[11]
Caption: General experimental workflow for the Sonogashira coupling.
Optimization and Data Presentation
The success of the Sonogashira coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimizing the reaction of Methyl 2-(5-bromothiophen-2-yl)acetate.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | For less reactive alkynes, consider more electron-rich/bulky phosphine ligands (e.g., XPhos, dppf) to accelerate oxidative addition.[11][13] Pd(PPh₃)₄ is also a common choice but is more air-sensitive.[7] |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the classical mechanism to activate the alkyne.[2] If alkyne homocoupling (Glaser coupling) is significant, reduce the CuI loading or consider a copper-free protocol.[11] |
| Base | Triethylamine (Et₃N) | Serves to deprotonate the alkyne and neutralize the HBr byproduct.[1] Other amine bases like diisopropylamine (DIPA) or inorganic bases like K₂CO₃ can be effective, especially in polar solvents.[1][12] |
| Solvent | THF, DMF, Toluene | Solvent choice can influence catalyst solubility and reaction rate. DMF is more polar and can sometimes accelerate the reaction but may be harder to remove.[13] Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation.[11] |
| Temperature | Room Temp to 80 °C | Aryl bromides generally require heating compared to more reactive aryl iodides.[1] Start at a lower temperature (e.g., 40 °C) and increase if the reaction is sluggish. Excessively high temperatures can lead to side reactions and catalyst decomposition.[3] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Impure reagents; Insufficient degassing; Low reaction temperature. | Use fresh, high-purity palladium and copper catalysts.[9][11] Ensure all reagents are pure and solvents are anhydrous and rigorously degassed.[11] For aryl bromides, an increase in temperature may be necessary.[13] Consider a more active ligand system if oxidative addition is the issue.[11] |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; High copper(I) concentration. | Ensure the reaction is performed under a strictly inert atmosphere.[9] Reduce the amount of CuI to the minimum effective concentration or switch to a copper-free protocol.[11] Slow addition of the alkyne can also minimize its concentration and reduce dimerization. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This indicates the reduction of the active Pd(0) complex to inactive palladium metal. Improve degassing procedures, ensure solvent and reagent purity, and avoid excessively high temperatures. Some solvents like THF may be more prone to this issue.[9] |
| Starting Material Remains | Low catalyst activity; Reaction not at optimal temperature. | Verify catalyst integrity. Increase the reaction temperature in increments. If the issue persists, a more electron-rich ligand may be required to facilitate oxidative addition with the bromothiophene substrate.[11][13] |
Conclusion
The Sonogashira coupling of Methyl 2-(5-bromothiophen-2-yl)acetate is a robust and highly valuable transformation for accessing novel chemical entities in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize a diverse array of alkynylated thiophene derivatives. The provided protocol serves as a solid foundation, and with systematic optimization and troubleshooting, this reaction can be a powerful tool in the synthetic chemist's arsenal.
References
- Doucet, H., & Hierso, J. C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
- Li, P., & Wang, L. (2012). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Tetrahedron, 68(23), 4449-4456.
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Rafique, J., & Idrees, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Zare, A., & Abi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6917.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
NROER. (2020, July 25). Sonogashira Coupling. [Video]. YouTube. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction. [Video]. YouTube. [Link]
-
ReactionFlash. (n.d.). Sonogashira Reaction. [Link]
-
Scilit. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
- Karrouchi, K., et al. (2017). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 22(10), 1641.
- Zare, A., & Abi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6917.
-
The Reaction Monitor. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Leah4sci. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Video]. YouTube. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
- Chen, Y., et al. (2024).
- Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-391.
- Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.
- Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
Sources
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-(5-bromothiophen-2-yl)acetate
Foreword: Enabling the Synthesis of Novel Thiophene Derivatives
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The ability to couple a wide array of amines with aryl and heteroaryl halides under relatively mild conditions has displaced harsher, more traditional methods like the Ullmann condensation and nucleophilic aromatic substitution, offering significantly broader substrate scope and functional group tolerance.[1]
This guide provides a detailed technical overview and a field-proven protocol for a specific, yet broadly applicable, transformation: the Buchwald-Hartwig amination of Methyl 2-(5-bromothiophen-2-yl)acetate. This substrate is of particular interest as thiophene-containing compounds are prevalent in medicinal chemistry. The ester functionality also presents a noteworthy consideration for reaction optimization, particularly in the choice of base.
These application notes are designed for researchers, scientists, and drug development professionals. The content moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions. Our aim is to provide a self-validating protocol that is not only reproducible but also adaptable to analogous substrates.
I. The Scientific Foundation: Mechanism and Core Components
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the Methyl 2-(5-bromothiophen-2-yl)acetate, forming a Pd(II) complex.[3][6] The reactivity order for aryl halides in this step is typically I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.[4][5] The choice of base is critical to avoid unwanted side reactions, such as the hydrolysis of the ester group on our substrate.
-
Reductive Elimination: This final step involves the formation of the new C-N bond as the desired N-aryl product is eliminated from the palladium complex. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][7]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reagent Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each component.
| Component | Role & Key Considerations | Recommended for Thiophene Substrate |
| Palladium Precursor | The source of the active Pd(0) catalyst. Common precursors include Pd₂(dba)₃ and Pd(OAc)₂.[6] Pre-catalysts, which are more stable and provide more reliable initiation, are often preferred.[8] | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precatalyst. |
| Ligand | Stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are typically employed.[7] | XPhos, RuPhos, or BrettPhos are excellent starting points due to their proven efficacy with heteroaromatic substrates.[7] |
| Base | Crucial for the deprotonation of the amine. Strong, non-nucleophilic bases are generally used. The choice must be compatible with other functional groups in the molecule. | Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive groups like esters, a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered to prevent hydrolysis.[2] |
| Solvent | Must be anhydrous and capable of dissolving the reagents at the reaction temperature. Toluene and 1,4-dioxane are the most commonly used solvents.[2][4] | Anhydrous toluene or 1,4-dioxane. |
| Amine | The nucleophile in the reaction. A wide range of primary and secondary amines can be used.[6] The purity of the amine is critical for reaction success.[9] | Dependent on the desired final product. This protocol is adaptable for both primary and secondary alkyl and aryl amines. |
II. Experimental Protocol: Amination of Methyl 2-(5-bromothiophen-2-yl)acetate
This protocol provides a general and robust starting point. Optimization may be necessary for specific amine coupling partners.
Materials and Equipment
-
Methyl 2-(5-bromothiophen-2-yl)acetate (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer hotplate
-
Silica gel for column chromatography
Reaction Setup and Execution
Caption: A step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Methyl 2-(5-bromothiophen-2-yl)acetate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Purging: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an argon blanket) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
III. Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.[10] 2. Impure reagents (especially the amine).[9] 3. Suboptimal ligand or base. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, anhydrous solvents. 2. Purify the amine before use. 3. Screen other ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, Cs₂CO₃). For this substrate, if ester hydrolysis is observed, switch to Cs₂CO₃ or K₃PO₄.[2] |
| Formation of Palladium Black | Catalyst decomposition. This can be caused by impurities or excessive temperature.[10] | Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure all reagents are pure. |
| Side Product Formation (e.g., Hydrodehalogenation) | A competitive side reaction where the aryl halide is reduced. | This can sometimes be suppressed by changing the ligand or solvent. |
| Ester Hydrolysis | The base (e.g., NaOtBu) is too strong for the ester functionality. | Switch to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11] |
IV. Conclusion
The Buchwald-Hartwig amination is a highly reliable and adaptable method for C-N bond formation. The protocol detailed herein for Methyl 2-(5-bromothiophen-2-yl)acetate provides a solid and scientifically grounded starting point for the synthesis of a wide range of aminated thiophene derivatives. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic needs, accelerating the discovery and development of novel chemical entities.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Blackmond, D. G., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Material Functionalization using Methyl 2-(5-bromothiophen-2-yl)acetate
Executive Summary & Strategic Utility
Methyl 2-(5-bromothiophen-2-yl)acetate (CAS: 57489-77-7 / 105174-97-8) is a bifunctional thiophene building block critical for side-chain engineering in organic electronics and surface functionalization in bio-materials.
Unlike simple bromothiophenes, this molecule features a methylene spacer (-CH2-) between the thiophene ring and the ester group. This structural nuance is chemically significant:
-
Electronic Decoupling: The spacer prevents the electron-withdrawing ester from strongly perturbing the conjugation of the thiophene core, preserving the bandgap in conductive polymers.
-
Steric Freedom: It provides a flexible "arm" for post-polymerization functionalization, reducing steric hindrance during surface anchoring or bioconjugation.
This guide details protocols for utilizing this molecule in Suzuki-Miyaura Polycondensation (SPC) and Surface Anchoring applications.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl 2-(5-bromothiophen-2-yl)acetate |
| Structure | Thiophene core, 5-Br, 2-CH₂COOCH₃ |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | C-Br (Cross-coupling), -COOMe (Hydrolysis/Amidation) |
Functionalization Strategy (Logic Map)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthetic pathways: The bromine handle enables polymerization, while the ester tail allows for solubility tuning and bio-conjugation.
Application 1: Synthesis of Functionalized Polythiophenes
Context: Used to synthesize poly(thiophene-acetate) derivatives. These polymers are precursors to water-soluble conjugated polymers (upon hydrolysis) or amphiphilic materials for Organic Photovoltaics (OPV).
Protocol: Microwave-Assisted Suzuki Polycondensation
Rationale:[1] Microwave heating suppresses dehalogenation side-reactions common in thiophene polymerization and ensures higher molecular weights.
Materials:
-
Monomer A: Methyl 2-(5-bromothiophen-2-yl)acetate (1.0 eq)
-
Monomer B: 2,5-Thiophenediboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: THF/Toluene (1:1 v/v) - Note: Toluene ensures solubility of the growing chain.
Step-by-Step Workflow:
-
Degassing (Critical):
-
Combine Monomer A, Monomer B, and solvents in a microwave vial.
-
Purge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death and low molecular weight (homocoupling).
-
Self-Validation: The solution should remain clear/colorless before catalyst addition.
-
-
Catalysis Initiation:
-
Add Pd(PPh₃)₄ and degassed base solution under positive Argon flow.
-
Seal the vial immediately.
-
-
Polymerization:
-
Settings: 100°C, 300W max power, 20 minutes (hold time).
-
Observation: Color transition from yellow -> orange -> dark red/purple indicates conjugation length extension.
-
-
End-Capping (Quality Control):
-
Add phenylboronic acid (excess) and heat for 5 mins (removes Br ends).
-
Add bromobenzene (excess) and heat for 5 mins (removes Boron ends).
-
Why? Reactive ends act as charge traps in electronic devices.
-
-
Purification:
-
Precipitate into cold Methanol.
-
Soxhlet extraction: Methanol (removes oligomers) -> Hexanes -> Chloroform (collects product).
-
Data Validation (NMR):
| Signal (¹H NMR, CDCl₃) | Shift (ppm) | Interpretation |
| Thiophene-H (Backbone) | 6.9 - 7.2 (Broad) | Broadening indicates successful polymerization. Sharp peaks indicate oligomers. |
| -OCH₃ (Ester) | 3.70 (Singlet) | Diagnostic for side-chain integrity. |
| -CH₂- (Spacer) | 3.80 (Singlet) | Confirm spacer is intact (no oxidation to carbonyl). |
Application 2: Surface Anchoring on Metal Oxides
Context: The ester group can be hydrolyzed to a carboxylic acid, serving as an anchor for TiO₂ (Dye-Sensitized Solar Cells) or ZnO nanoparticles. The thiophene unit facilitates electron transfer.
Protocol: Hydrolysis and Surface Binding
-
Hydrolysis:
-
Dissolve Methyl 2-(5-bromothiophen-2-yl)acetate in THF.
-
Add LiOH (3 eq) in water. Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[2]
-
Validation: IR spectrum shift: Ester C=O (1740 cm⁻¹) disappears; Acid C=O (1700 cm⁻¹) and broad OH appear.
-
-
Surface Functionalization (TiO₂):
-
Prepare a 0.5 mM solution of the hydrolyzed acid in Ethanol.
-
Immerse TiO₂ substrate/nanoparticles for 12 hours in the dark.
-
Rinse with pure Ethanol to remove physisorbed layers.
-
-
Verification (Contact Angle):
-
Result: Water contact angle should increase (become more hydrophobic) compared to bare TiO₂, confirming the formation of the thiophene monolayer.
-
Troubleshooting & Optimization (Decision Tree)
Use this flowchart to troubleshoot low yields or purity issues during the coupling/functionalization steps.
Caption: Diagnostic workflow for troubleshooting Palladium-catalyzed coupling failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. Link
-
Mishra, A., et al. (2009). Functionalized Thiophenes for Organic Electronics. Chemical Reviews, 109(3), 1141–1276. Link
-
PubChem. (2023). Methyl 2-(5-bromothiophen-2-yl)acetate Compound Summary. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Bromination of Methyl 2-(thiophen-2-yl)acetate
Welcome to the technical support center for the bromination of methyl 2-(thiophen-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to provide in-depth, causal explanations for experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the bromination of methyl 2-(thiophen-2-yl)acetate consistently low?
Low yields in this reaction are a common issue and can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The choice of brominating agent, solvent, temperature, and reaction time are all critical parameters that can significantly impact yield.[1]
-
Formation of Side Products: The high reactivity of the thiophene ring makes it susceptible to over-bromination (di-bromination) or bromination at undesired positions.[2]
-
Incorrect Reagent Stoichiometry: An excess of the brominating agent is a primary cause of polybrominated byproducts.[3]
-
Degradation During Work-up or Purification: The product may be sensitive to the conditions used for quenching the reaction or during chromatographic purification.[1]
-
Impure Starting Materials: The presence of impurities in the starting ester or brominating agent can lead to competing side reactions.[1]
The following sections will address each of these points in greater detail.
Q2: What is the most common side product, and how can I minimize its formation?
The most common side product is the di-brominated species, methyl 2-(3,5-dibromo-thiophen-2-yl)acetate. The thiophene ring is highly activated towards electrophilic aromatic substitution, making it more reactive than benzene.[2] This high reactivity can make it difficult to stop the reaction at the mono-brominated stage.
Strategies to Minimize Di-bromination:
-
Control Stoichiometry: Use a precise molar equivalent (1.0 to 1.05 equivalents) of the brominating agent. A significant excess will invariably lead to over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for selective mono-bromination.[4][5][6] NBS provides a low, constant concentration of Br₂ in the reaction mixture, which helps to avoid the high local concentrations that can lead to di-bromination.[6]
-
Temperature Control: Perform the reaction at a low temperature. Starting the reaction at 0°C or even lower can significantly improve selectivity for the mono-brominated product by favoring the kinetically controlled product.[7][8]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the electrophile throughout the reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your bromination reaction.
Caption: A decision tree for troubleshooting low bromination yields.
Q3: Which reaction conditions are recommended for achieving high yield and selectivity?
For the selective mono-bromination of methyl 2-(thiophen-2-yl)acetate at the 5-position, using N-Bromosuccinimide (NBS) in a suitable solvent is highly recommended.[4][9] Acetic acid is a common and effective solvent for this transformation.
Comparative Table of Reaction Conditions
| Brominating Agent | Solvent | Temperature | Typical Time | Key Considerations |
| NBS | Acetic Acid | Room Temp | 2-4 hours | Good selectivity, generally high yield.[4] |
| NBS | THF / CHCl₃ | 0°C to RT | 1-5 hours | Useful for substrates sensitive to acidic conditions.[10] |
| Br₂ | Acetic Acid | 0°C to RT | 1-2 hours | Higher risk of over-bromination; requires careful control.[11] |
| NBS | Acetonitrile | 0°C to RT | 30 min - 2 hr | Can offer fast reaction times.[12] |
Recommended Protocol using NBS in Acetic Acid:
This protocol is a robust starting point for achieving high yields of the desired methyl 2-(5-bromo-thiophen-2-yl)acetate.
Caption: Step-by-step experimental workflow for bromination.
Q4: My reaction appears complete by TLC, but my isolated yield is low. What's happening during the work-up?
Significant product loss during work-up is often due to two main issues: incomplete quenching of the brominating agent or product degradation during purification.
Work-up Best Practices:
-
Quenching: Excess bromine or NBS must be neutralized before extraction. The disappearance of the characteristic red-brown bromine color is a good visual indicator of a complete quench.[13]
-
Protocol: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the solution is colorless or pale yellow.[13][14] Be aware that with acidic reaction mixtures, sodium thiosulfate can sometimes decompose to form elemental sulfur, which can complicate purification.[13]
-
-
Aqueous Wash: After extraction, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution is crucial to remove the acetic acid solvent. An acidic organic layer can cause product degradation on silica gel.
-
Purification:
-
Silica Gel: Thiophene-containing compounds can sometimes be sensitive to acidic silica gel. If you suspect product degradation on the column, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.
-
Separation: The polarity difference between the starting material, the mono-brominated product, and the di-brominated product is usually sufficient for good separation via flash chromatography. However, separating constitutional isomers (e.g., 4-bromo vs. 5-bromo) can be extremely difficult.[15]
-
Q5: Could the bromination be occurring on the acetate side chain?
While less common for this specific substrate, side-chain bromination is possible, particularly if using NBS under radical-promoting conditions (e.g., with AIBN as an initiator or under UV irradiation).[16] This is known as the Wohl-Ziegler reaction.
-
Mechanism: This reaction proceeds via a free-radical mechanism, not an electrophilic aromatic substitution.[6][17]
-
Prevention: To ensure electrophilic substitution on the thiophene ring, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and avoid adding radical initiators. Polar solvents like acetic acid or THF also favor the ionic electrophilic pathway over the radical pathway.
References
- BenchChem. (n.d.). Technical Support Center: Bromine Removal from Reaction Mixtures.
- Vaia. (2023, October 21). Thiophene: Bromination & Reduction - Organic Chemistry.
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (2007, September 17). Synthetic Communications.
- Kobe University. (2023, July 24). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). Molecules.
- Doma, R. (n.d.). A novel method for the bromination of thiophenes. Academia.edu.
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025, November 1). ResearchGate.
- Mechanisms of bromination between thiophenes and NBS: A DFT investigation. (n.d.). OUCI.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). Molecules.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.
- 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
- Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. (n.d.). Organic Letters.
- Berkel, N. (n.d.). Energy Profile and Temperature Dependence of Product Yields for Electrophilic Addition in Linear Conjugated Systems. McKendree University.
- Charge Density-Activation Energy Correlations in Bromination of Thiophenes by N-Bromosuccinimide in Solution. (n.d.). Indian Journal of Chemistry.
- 54 questions with answers in BROMINATION | Science topic. (n.d.). ResearchGate.
- Safest way to conduct a reaction with bromine under reflux conditions. (n.d.). ECHEMI.
- Method for Controlling Bromination of Thiophene Derivatives. (n.d.). Google Patents.
- Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (n.d.). Molecules.
- Low and high temperature bromination of exocyclic dienes: High temperature bromination. Part 16. (2025, August 6). ResearchGate.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). NSF Public Access Repository.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- undergraduate bromination lab troubleshooting. (2025, November 7). Reddit.
- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. (2015, December 22). ResearchGate.
- Thiophene: Bromination & Reduction. (2023, October 21). StudySmarter.
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022, July 21). Molecules.
- A method of controlling the bromination of thiophene derivatives. (n.d.). Google Patents.
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. (2020, June 22). ResearchGate.
- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. (n.d.). Synthesis.
- Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (n.d.). Pearson+.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Reactions of five-membered rings. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination.
- ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (n.d.). Sci-Hub.
- methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis. (n.d.). ChemicalBook.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Molbank.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). MDPI.
- Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv.
- A novel method for the bromination of thiophenes. (2025, August 6). ResearchGate.
- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... (n.d.). ResearchGate.
- Synthesis of Methyl Bromo-Phenylacetate. (n.d.). PrepChem.com.
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (n.d.). Google Patents.
- Methyl 2-((5-bromo-2-formylphenyl)thio)acetate. (n.d.). ChemScene.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. / ChemInform, 1999 [sci-hub.sg]
- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 12. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Impurity Management in Methyl 2-(5-bromothiophen-2-yl)acetate Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing Methyl 2-(5-bromothiophen-2-yl)acetate , a versatile building block often used in the synthesis of SGLT2 inhibitors and other antithrombotic agents.[1]
The thiophene ring is electron-rich (
This guide moves beyond basic recipes to explain the why and how of impurity control, structured into three defensive modules: Reaction Optimization , Workup , and Purification .
Module 1: Reaction Optimization (Upstream Control)
The Core Problem: The primary impurity is Methyl 2-(3,5-dibromothiophen-2-yl)acetate .[1] Once formed, this impurity is notoriously difficult to separate from the product due to similar polarity (
Critical Control Points
| Parameter | Recommended Range | Scientific Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Preferred over |
| Stoichiometry | 0.95 – 0.98 eq. | Never exceed 1.0 eq. It is better to leave 2-5% unreacted starting material (SM) than to generate 2% di-bromo impurity.[1] SM is easily separated; di-bromo is not.[1] |
| Temperature | Lower temperatures suppress the activation energy required for the second bromination event.[1] | |
| Solvent | DMF or THF/Acetonitrile | Polar aprotic solvents stabilize the transition state. DMF is standard but requires thorough water washes to remove. |
| Addition Rate | Slow (over 1-2 hours) | Prevents localized "hot spots" of high NBS concentration that drive over-bromination.[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired product and the impurities.
Figure 1: Reaction pathway showing the sequential nature of bromination. Note that the Target Product becomes the substrate for Impurity B if stoichiometry is uncontrolled.
Module 2: Workup & Quenching (Midstream Control)
The Core Problem: Improper quenching leads to "creeping" bromination during workup, and poor pH control causes ester hydrolysis (formation of the free acid).
Protocol: The "Stop-And-Wash" System
-
The Quench (Chemical Stop):
-
Action: Add 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ( ) . -
Why: This instantly reduces unreacted NBS and active Bromine species to inert Bromide (
).[1] -
Visual Cue: The orange/red color of the reaction mixture should fade to pale yellow/colorless.
-
-
Succinimide Removal:
-
Action: If using DMF, dilute with 5x volume of water and extract into Ethyl Acetate (EtOAc) or MTBE. Wash the organic layer 3x with water.
-
Why: Succinimide is water-soluble.[1] Residual succinimide can co-crystallize with the product, confusing NMR integration.
-
-
pH Control (Hydrolysis Prevention):
Module 3: Purification (Downstream Control)
The Core Problem: Separation of the mono-bromo product from the di-bromo impurity is the single biggest challenge in this synthesis.[1]
Troubleshooting Guide: Separation Strategies
| Scenario | Recommended Technique | Technical Notes |
| Solid Crude | Recrystallization | Solvent: Hexane/EtOAc or Heptane/IPA.[1] The di-bromo impurity often disrupts the crystal lattice, remaining in the mother liquor. |
| Oily Crude | Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: Gradient Hexane:EtOAc (Start 98:2, ramp to 90:10).Warning: The |
| Large Scale (>100g) | Vacuum Distillation | Risk: High. Thiophene acetates can be thermally unstable. Ensure high vacuum (<1 mmHg) to keep pot temp below 100°C. Not recommended if di-bromo > 5%.[1] |
Impurity Decision Tree
Use this logic flow to determine the fate of your batch based on HPLC/GC data.
Figure 2: Decision Matrix for handling crude mixtures based on impurity composition.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely Succinimide (if you didn't wash thoroughly) or the Hydrolyzed Acid (2-(5-bromothiophen-2-yl)acetic acid).[1]
-
Test: Treat a small aliquot with aqueous
. If the spot stays in the aqueous layer during extraction, it is the acid. -
Fix: If it's the acid, you can re-esterify using MeOH/
, but it's often cleaner to discard the aqueous layer if the yield loss is acceptable.
Q2: Why not use elemental Bromine (
Q3: My product is turning black upon standing. Why? A: Thiophene derivatives are light-sensitive and prone to oxidative polymerization.[1]
-
Fix: Store the purified product in amber vials under Argon/Nitrogen at
. Ensure all acid traces from silica gel are removed (consider adding 1% to your column solvent if instability persists).
Q4: Can I separate the 4-bromo isomer from the 5-bromo product? A: Extremely difficult. The boiling points and polarities are nearly identical.
-
Prevention:[4] This is a regioselectivity issue. Ensure you are using a polar solvent (DMF) and low temperatures (
), which favor the more nucleophilic 5-position (alpha to sulfur, distal to the steric bulk of the acetate).
References
-
Gronowitz, S. (1959).[5] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048. Link
- Context: Foundational work on thiophene bromination patterns and isomer separ
-
Campaigne, E., & LeSuer, W. M. (1948). "3-Thenyl bromide."[1] Journal of the American Chemical Society, 70(4), 1555-1558.
- Context: Discusses the reactivity of thiophene side chains and halogen
-
Organic Syntheses. "3-Bromothiophene." Org.[3][6][7][8] Synth. 1968, 48, 100. Link[1]
- Context: Standard procedures for handling brominated thiophenes, including zinc/acetic acid workups relevant to impurity management.
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.[1]
- Context: General mechanism of Electrophilic Arom
Sources
- 1. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 2. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. broadinstitute.org [broadinstitute.org]
- 5. scispace.com [scispace.com]
- 6. Sci-Hub. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. / ChemInform, 1999 [sci-hub.sg]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"strategies to prevent the decomposition of Methyl 2-(5-bromothiophen-2-yl)acetate"
Technical Support Center: Methyl 2-(5-bromothiophen-2-yl)acetate Stability Guide
Introduction: Understanding Your Molecule
Compound: Methyl 2-(5-bromothiophen-2-yl)acetate CAS: (Generic/Analogous references apply) Molecular Class: Halogenated Heteroaryl Ester[1]
As Senior Application Scientists, we often see researchers treat this compound as a simple building block.[1] This is a mistake. This molecule possesses a "dual-threat" instability profile:
-
The C-Br Bond (Position 5): While stable in storage, it is kinetically labile during metal-catalyzed cross-couplings (Suzuki, Stille), leading to unwanted protodebromination.[1]
-
The Ester Linkage: The thiophene ring is electron-rich, but the methylene bridge makes the ester susceptible to hydrolysis under non-ideal pH conditions, and the alpha-protons are prone to abstraction in strong base.
This guide moves beyond basic MSDS data to provide actionable strategies for preserving molecular integrity during storage, reaction, and purification.[1]
Module 1: Storage & Handling (The First Line of Defense)
Q: My material has turned from a clear oil/white solid to a yellow-brown gum. Is it still usable? A: This indicates oxidative degradation or acid-catalyzed oligomerization.[1] Thiophenes are sensitive to photo-oxidation, which can generate sulfoxides that trigger polymerization.[1]
-
Immediate Action: Check purity via TLC (neutralized silica) or NMR.[1] If <95%, repurify immediately.[1]
-
Root Cause: Exposure to UV light or atmospheric oxygen.[1]
Q: What is the "Gold Standard" for long-term storage? A: Follow the "3-Point Isolation Protocol" :
-
Thermal: Store at -20°C . Thiophene derivatives can undergo slow disproportionation at room temperature.[1]
-
Photonic: Use Amber Vials exclusively. The C-Br bond is photolabile; UV light can generate radicals that initiate chain decomposition.[1]
-
Atmospheric: Store under Argon (Ar) rather than Nitrogen (
). Argon is heavier than air and provides a better blanket against moisture ingress, which prevents ester hydrolysis.[1]
Visual Guide: Storage Decision Matrix
Figure 1: Decision matrix for evaluating incoming material and establishing a degradation-proof storage environment.
Module 2: Reaction Optimization (Preventing In-Situ Decomposition)
Q: I am performing a Suzuki coupling, but I see significant amounts of "des-bromo" product (Methyl 2-(thiophen-2-yl)acetate). Why? A: You are witnessing Protodebromination .[1] This is the most common failure mode for 5-bromothiophenes.[1]
-
Mechanism: The oxidative addition of Pd into the C-Br bond forms an intermediate.[1][2] If transmetallation is slow, this intermediate captures a proton from the solvent or moisture instead of the boronic acid.
-
Solution:
-
Solvent Switch: Avoid protic solvents (MeOH/EtOH).[1] Use anhydrous 1,4-Dioxane or Toluene .[1]
-
Base Selection: Switch from Carbonates (
) to Phosphates ( ) or Fluorides ( ). Carbonates can be hygroscopic, introducing water (proton source) into the system.[1] -
Concentration: High dilution favors side reactions.[1] Run reactions at 0.2M – 0.5M .
-
Q: The ester group disappeared during my reaction. What happened? A: You likely used a strong base (e.g., NaOH, LiOH) or a nucleophilic base (e.g., NaOMe).[1]
-
The Trap: The methylene group between the thiophene and carbonyl is activated. Strong bases can cause enolization, leading to condensation side-products, or simply hydrolyze the ester to the acid.[1]
-
Fix: If a base is required, use non-nucleophilic organic bases like DIPEA or inorganic bases like
under strictly anhydrous conditions.[1]
Visual Guide: The Protodebromination Trap
Figure 2: Mechanistic divergence showing how moisture/protic sources lead to the irreversible loss of the bromine handle.
Module 3: Purification & Workup (The "Hidden" Danger)
Q: My crude NMR looks good, but after flash chromatography, the product is degraded or yield is low. Is the silica bad? A: Standard silica gel is acidic (pH 4-5) .[1] Thiophenes are acid-sensitive (prone to polymerization), and the ester can hydrolyze.[1]
-
The Fix: Neutralize your Silica.
Q: Can I distill this compound? A: Only under High Vacuum (<0.5 mmHg) .
-
Methyl esters of thiophenes have high boiling points.[1] Heating above 120°C at atmospheric pressure will likely cause thermal decomposition or polymerization before distillation occurs.[1] Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.[1]
Summary of Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Storage Temp | -20°C | Slows kinetic rate of oligomerization.[1] |
| Atmosphere | Argon (Ar) | Prevents oxidation and moisture-induced hydrolysis.[1] |
| Reaction Solvent | Anhydrous Dioxane/THF | Eliminates proton sources that cause debromination.[1] |
| Purification | Neutralized Silica ( | Prevents acid-catalyzed decomposition on the stationary phase.[1] |
| Light | Amber Glass | Prevents photolytic cleavage of the C-Br bond.[1] |
References
-
Li, X., et al. (2025).[1][3] Structure-Property Relationships in Halogenated Thiophene Polymers. ResearchGate.[1][4] Retrieved from [Link]
-
Royal Society of Chemistry. (2023).[1] Halogenated thiophenes serve as solvent additives.[1] Energy & Environmental Science.[1] Retrieved from [Link]
-
Pearson Chemistry. (2024).[1] Hydrolysis of Thioesters and Esters: Mechanisms.[1][5] Retrieved from [Link]
Sources
Validation & Comparative
Optimizing Thiophene Scaffolds: A Comparative Guide to Alternatives for Methyl 2-(5-bromothiophen-2-yl)acetate in Suzuki-Miyaura Coupling
Executive Summary
Methyl 2-(5-bromothiophen-2-yl)acetate is a workhorse reagent in medicinal chemistry, particularly for introducing the thiophene-acetate motif—a common bioisostere for phenyl-acetate groups in NSAIDs and metabolic modulators. However, its utility is frequently compromised by two distinct failure modes:
-
Slow Oxidative Addition: The electron-rich nature of the thiophene ring renders the C–Br bond less electrophilic compared to phenyl bromides, often requiring harsh temperatures that degrade sensitive substrates.
-
Ester Hydrolysis: The standard basic conditions (e.g.,
, ) required for Suzuki coupling can saponify the methyl ester, leading to the free acid which may poison the catalyst or complicate purification.
This guide presents three scientifically grounded alternatives that address these specific kinetic and thermodynamic challenges.
The High-Reactivity Alternative: The Iodo-Analog
Reagent: Methyl 2-(5-iodothiophen-2-yl)acetate
Mechanism of Action
The rate-determining step in the catalytic cycle for electron-rich heteroaryls is often oxidative addition. The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Br bond (approx. 68 kcal/mol). By substituting the bromide with an iodide, you accelerate the oxidative addition to the Pd(0) species, allowing the reaction to proceed at lower temperatures (40–60°C vs. 80–100°C).
Performance Comparison
| Feature | Standard (Bromo) | Alternative (Iodo) |
| Oxidative Addition Rate | Slow ( | Fast ( |
| Reaction Temperature | 80°C - 100°C | 40°C - 60°C |
| Catalyst Compatibility | Requires active ligands (e.g., dppf, XPhos) | Works with standard |
| Cost | Low | Moderate-High |
Recommended Protocol
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv) – Cesium is preferred over Potassium for solubility in mild organic solvents. -
Solvent: THF/Water (9:1)
-
Conditions: 50°C, 4-12 hours.
The Stability Alternative: The Steric Shield
Reagent: tert-Butyl 2-(5-bromothiophen-2-yl)acetate
Mechanism of Action
Standard methyl esters are susceptible to hydrolysis by the hydroxide ions generated in the aqueous basic media of Suzuki couplings. The tert-butyl group provides significant steric bulk, preventing the nucleophilic attack of hydroxide at the carbonyl carbon. This preserves the ester functionality throughout the coupling, allowing for acidic deprotection (TFA) in a subsequent step if the free acid is desired.
Performance Comparison
| Feature | Standard (Methyl Ester) | Alternative (t-Butyl Ester) |
| Base Stability | Poor (Hydrolyzes at pH > 10) | Excellent (Stable to |
| Atom Economy | High | Lower (Loss of C4H8 upon deprotection) |
| Purification | Product often contaminated with acid | Clean organic extraction |
The "Reverse Polarity" Alternative: The Trifluoroborate
Reagent: Potassium (5-(2-methoxy-2-oxoethyl)thiophen-2-yl)trifluoroborate
The "Thiophene Boronic Acid" Problem
Researchers often attempt to reverse the coupling by using the boronic acid of the thiophene acetate and an aryl halide partner. This usually fails. Thiophene-2-boronic acids are notoriously unstable; they undergo rapid protodeboronation (C–B bond cleavage replaced by C–H) in the presence of water and base, destroying the nucleophile before coupling occurs.
The Solution: Organotrifluoroborates
Converting the unstable boronic acid to a potassium trifluoroborate salt (
Performance Comparison
| Feature | Thiophene-2-Boronic Acid | Thiophene-2-Trifluoroborate |
| Shelf Stability | Low (Decomposes/Trimerizes) | Indefinite (Air/Moisture Stable Solid) |
| Reaction Outcome | Low Yield (Protodeboronation) | High Yield (>80%) |
| Coupling Partner | Aryl Halide | Aryl Halide (Cl, Br, I, OTf) |
Decision Logic & Visualizations
Diagram 1: Reagent Selection Decision Tree
Use this logic flow to select the correct alternative based on your specific failure mode.
Caption: Decision matrix for selecting the optimal thiophene reagent based on experimental failure modes.
Diagram 2: The Protodeboronation Trap
Understanding why the "Reverse Polarity" strategy requires Trifluoroborates.
Caption: Mechanism of protodeboronation in 2-substituted thiophenes. Trifluoroborates prevent decomposition by limiting the concentration of the free boronic acid.
Experimental Protocols
Protocol A: Coupling with Potassium Trifluoroborate (Molander Conditions)
Use this when you need to couple the thiophene fragment (as the nucleophile) to an aryl halide.
Materials:
-
Potassium (5-(2-methoxy-2-oxoethyl)thiophen-2-yl)trifluoroborate (1.05 equiv)
- (2 mol%)[3]
-
RuPhos (4 mol%)
- (3.0 equiv)
-
Toluene/Water (3:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a stir bar with the Aryl Bromide, Trifluoroborate salt,
, RuPhos, and . -
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 85°C with vigorous stirring for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling the Iodo-Analog (High Efficiency)
Use this for sterically hindered partners or temperature-sensitive substrates.
Materials:
-
Methyl 2-(5-iodothiophen-2-yl)acetate (1.0 equiv)
-
Aryl Boronic Acid partner (1.2 equiv)[4]
- (3 mol%)
- (2.0 equiv)[1][2]
-
1,4-Dioxane (dry)[5]
Step-by-Step:
-
Setup: Combine Iodo-thiophene, Boronic Acid, Catalyst, and Base in a microwave vial.
-
Inert Atmosphere: Purge with Nitrogen for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat at 60°C (oil bath) or 80°C (Microwave, 30 min).
-
Note: The lower temperature prevents the polymerization often seen with thiophenes at high heat.
References
-
Molander, G. A., & Petrillo, D. E. (2008).[6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[6] Organic Letters, 10(9), 1795-1798. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007).[7] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[6] Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Burke, M. D., et al. (2007). Slow Release of Unstable Boronic Acids from MIDA Boronates.[8] Journal of the American Chemical Society, 129(21), 6716-6717. Link
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
"cost-benefit analysis of using Methyl 2-(5-bromothiophen-2-yl)acetate in large-scale synthesis"
Executive Summary
Methyl 2-(5-bromothiophen-2-yl)acetate (CAS: 6333-27-3) serves as a critical heteroaromatic scaffold in the synthesis of anticoagulants (e.g., Rivaroxaban analogs), SGLT2 inhibitors, and various oncology candidates.
While the chloro-analogue is approximately 15-20% cheaper on a raw material basis, this guide demonstrates that the bromo-derivative offers superior total process economics (Total Process Cost - TPC) for complex downstream couplings. Its enhanced reactivity in Palladium-catalyzed oxidative addition significantly lowers catalyst loading requirements and reduces reaction times, offsetting the higher initial material cost.
Part 1: Technical Route Analysis
The "Make vs. Buy" Decision
For large-scale acquisition, two primary routes exist. Understanding these is vital for supply chain resilience and cost control.
-
Route A: Direct Bromination (Preferred for Scale)
-
Substrate: Methyl 2-(thiophen-2-yl)acetate.
-
Reagent: N-Bromosuccinimide (NBS) or
. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The sulfur atom activates the
-positions. With position 2 occupied by the acetate group, bromination occurs selectively at position 5. -
Pros: High regioselectivity, mild conditions, easy purification via vacuum distillation.
-
-
Route B: Esterification of the Bromo-Acid
-
Substrate: 5-Bromo-2-thiopheneacetic acid.[1]
-
Reagent:
or . -
Cons: The bromo-acid starting material is often 2-3x more expensive than the non-brominated ester used in Route A. This route is typically reserved for small-scale lab supplies, not process chemistry.
-
Synthesis Workflow Diagram
The following diagram illustrates the optimal large-scale synthesis workflow (Route A) and its downstream utility.
Figure 1: Process flow for the regioselective synthesis of Methyl 2-(5-bromothiophen-2-yl)acetate.
Part 2: Cost-Benefit Analysis (Bromo vs. Chloro)
The central economic debate in process chemistry for this scaffold is choosing between the Bromo-ester and the Chloro-ester .
The Reactivity Advantage
In Palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi), the rate-determining step is often the Oxidative Addition of the aryl halide to the
-
Bond Dissociation Energy (BDE):
- : ~96 kcal/mol (Stronger, harder to break).
- : ~81 kcal/mol (Weaker, faster addition).
-
Operational Impact:
-
Chloro-ester: Requires electron-rich, bulky, proprietary ligands (e.g., XPhos, SPhos) and higher temperatures (>100°C) to force the reaction.
-
Bromo-ester: Proceeds with generic phosphines (e.g.,
) at lower temperatures (60-80°C) with lower catalyst loads.
-
Economic Comparison Model
The table below models the cost for a theoretical 100kg production batch of a downstream biaryl product.
| Cost Factor | Chloro-Route | Bromo-Route | Analysis |
| Starting Material Cost | $450 / kg | $580 / kg | Chloro is cheaper to buy. |
| Catalyst Required | 3-5 mol% Pd | 0.5-1.0 mol% Pd | Bromo requires 5x less Pd. |
| Ligand Type | Proprietary (High Cost) | Generic (Low Cost) | Significant savings with Bromo. |
| Energy (Temp/Time) | 110°C / 24 hrs | 75°C / 8 hrs | Bromo reduces energy & throughput time. |
| Purification Load | High (Homocoupling side-products) | Low (Cleaner conversion) | Bromo reduces downstream workup. |
| Total Process Cost | High | Optimal | Bromo wins on TPC. |
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 2-(5-bromothiophen-2-yl)acetate (100g Scale). Safety Warning: Brominating agents are corrosive. Thiophene derivatives have a distinct stench; use a fume hood.
Materials
-
Methyl 2-thiopheneacetate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow/aged.
-
Acetonitrile (ACN) or DMF (5 volumes)
-
Perchloric acid (0.01 equiv) or Silica gel (catalytic) - Optional activator.
Step-by-Step Procedure
-
Setup: Charge a 1L 3-neck flask with Methyl 2-thiopheneacetate (100g) and ACN (500mL). Cool to 0°C.[2]
-
Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent di-bromination.
-
Validation Point: The solution should turn pale yellow/orange. If it turns dark red, cooling is insufficient.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.
-
Validation Point (TLC/HPLC): Monitor consumption of starting material. Target <1.0% remaining.
-
-
Quench: Add 10% aqueous
(200mL) to destroy excess bromine. The color should fade to pale yellow. -
Workup: Concentrate ACN under reduced pressure. Extract residue with Ethyl Acetate (3 x 200mL). Wash organics with water and brine.[2] Dry over
. -
Purification:
-
Method: Vacuum Distillation.[2]
-
Conditions: High vacuum (0.5 - 1.0 mmHg). Collect fraction boiling at ~110-120°C (temperature varies by exact vacuum).
-
Alternative: If solid, recrystallize from Hexane/EtOAc (9:1).
-
Expected Results
-
Yield: 82 - 88%
-
Purity: >98% (GC/HPLC)
-
Appearance: Pale yellow oil or low-melting solid.
Part 4: Decision Framework
Use this logic tree to finalize your reagent choice for your specific campaign.
Figure 2: Decision matrix for selecting between Bromo- and Chloro-thiophene intermediates.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. (General halide reactivity trends in heterocycles).
-
ChemicalBook. (2024). Synthesis of 2-Acetyl-5-bromothiophene via NBS Bromination. (Protocol adaptation for thiophene bromination).
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. (Mechanistic insights on oxidative addition rates of Ar-Br vs Ar-Cl).
-
Google Patents. (2016). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[3][4] (Industrial scale up data for bromothiophene intermediates).
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromoacetyl)thiophene. (Safety and handling of brominated thiophenes).
Sources
- 1. EP0748802B1 - Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Utility of Methyl 2-(5-bromothiophen-2-yl)acetate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the construction of novel molecules with desired chemical and biological properties. Among these, the thiophene ring is a privileged motif found in numerous pharmaceuticals and functional materials. This guide provides an in-depth technical review of the synthetic utility of Methyl 2-(5-bromothiophen-2-yl)acetate , a versatile building block for the synthesis of complex 2,5-disubstituted thiophene derivatives. Through a comparative analysis with alternative reagents and supported by experimental data from recent literature, this document aims to serve as a valuable resource for researchers in drug discovery and materials science.
Introduction to Methyl 2-(5-bromothiophen-2-yl)acetate: A Versatile Thiophene Building Block
Methyl 2-(5-bromothiophen-2-yl)acetate is a bifunctional molecule featuring a reactive bromine atom at the 5-position of the thiophene ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The methyl acetate group at the 2-position provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction. This combination of functionalities allows for the facile introduction of diverse substituents at both ends of the thiophene core, enabling the rapid generation of molecular complexity.
The primary utility of this reagent lies in its ability to participate in key carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex organic molecules. This guide will focus on its application in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic systems. Methyl 2-(5-bromothiophen-2-yl)acetate serves as an effective coupling partner for a wide range of aryl- and heteroarylboronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The electron-rich nature of the thiophene ring can facilitate the initial oxidative addition step.
Safety Operating Guide
Operational Guide: Disposal of Methyl 2-(5-bromothiophen-2-yl)acetate
Executive Summary & Identification
This guide defines the standard operating procedure (SOP) for the disposal of Methyl 2-(5-bromothiophen-2-yl)acetate . Unlike generic organic waste, this compound presents a dual-hazard profile: it is both halogenated (bromine) and sulfur-bearing (thiophene).
Improper disposal of this compound into non-halogenated waste streams (e.g., "General Organics") can result in regulatory fines, rejection of waste shipments by incinerators due to sulfur scrubber limits, and the formation of corrosive acid gases (HBr, SOx) during thermal destruction.
Chemical Identity
| Parameter | Detail |
| Chemical Name | Methyl 2-(5-bromothiophen-2-yl)acetate |
| CAS Number | 67137-56-8 (Verify against specific vendor COA) |
| Formula | C₇H₇BrO₂S |
| Molecular Weight | ~235.10 g/mol |
| Physical State | Low-melting solid or oil (often liquid at RT in synthesis) |
| Primary Hazards | Irritant (Skin/Eye), Organohalide, Combustible |
The Logic of Segregation (The "Why")
As researchers, we must understand the downstream impact of our waste. Disposal is not merely "throwing it away"; it is the transfer of custody to a thermal destruction facility.
-
The Halogen Factor (Bromine):
-
Operational Impact: Waste containing >1,000 ppm halogens cannot be used for "Fuel Blending" (a low-cost disposal method where waste fuels cement kilns). It must be incinerated in a facility with specific acid-gas scrubbers.
-
Risk: Mixing this compound with non-halogenated solvents (Acetone, Ethanol) contaminates the entire container, tripling the disposal cost of that volume.
-
-
The Sulfur Factor (Thiophene):
-
Operational Impact: Upon incineration, the thiophene ring oxidizes to Sulfur Dioxide (SO₂). High-sulfur waste streams often require specific declaration to the waste hauler to ensure the incinerator's emissions remain within EPA/local permits.
-
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Treat this compound as a potent alkylating agent and irritant.
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) | Standard nitrile offers good protection against the ester. Double gloving prevents permeation if dissolved in carrier solvents like DCM. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if the compound is in liquid/oil form due to splash risk. |
| Respiratory | Fume Hood (Required) | Thiophene derivatives often carry a distinct, disagreeable sulfur odor. All handling must occur under negative pressure. |
Phase 2: Waste Stream Selection
Use the following decision matrix to determine the correct waste container.
Figure 1: Decision logic for waste stream segregation. Note that the presence of the bromine atom overrides the classification of the carrier solvent.
Phase 3: Containerization & Labeling
A. For Solid/Oil Waste (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases (which may hydrolyze the ester).
-
Labeling:
B. For Liquid Waste (Reaction Mixtures/Rinses)[3][4]
-
Container: Amber glass or HDPE carboy.
-
Compatibility: Ensure the container is rated for Halogenated Waste .
-
Self-Validating Step: Check the pH of the waste solution before adding. If pH < 3 or > 10, neutralize to pH 5–9 to prevent degradation of the plastic container or unexpected gas generation.
-
-
Bulking: Pour into the Halogenated waste carboy.
-
Warning: Never pour this into the "Non-Halogenated" or "Flammables" carboy. Doing so misclassifies the waste profile.
-
Spill Contingency Plan
In the event of a benchtop spill, immediate action prevents lab contamination.
-
Isolate: Evacuate the immediate area. The sulfur smell may be potent.
-
PPE Up: Ensure goggles and double nitrile gloves are worn.
-
Absorb (Do not wipe):
-
For Oils/Liquids: Use an inert absorbent (Vermiculite or dedicated spill pads). Do not use paper towels as the primary absorbent if the substance is concentrated, as this increases flammability surface area.
-
For Solids: Dampen a spill pad with ethanol to pick up dust/crystals without generating aerosols.
-
-
Decontaminate:
-
Wipe the surface with a mild detergent solution.
-
Scientist's Note: Avoid using bleach (Sodium Hypochlorite). Bleach can react with sulfur compounds to produce toxic gases or heat. Use simple soapy water or an alcohol wipe.
-
-
Disposal: Place all spill debris into a sealed bag, label as "Debris contaminated with Halogenated Organics," and dispose of as solid hazardous waste.
Regulatory & Compliance (RCRA Context)
While this specific compound is not typically listed on the EPA P-list or U-list (unless specified by state regulations), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:
-
Characteristic of Toxicity: If the waste stream is tested, the halogenated nature often triggers hazardous classification.
-
Generator Knowledge: As the generator, you are certifying that this waste contains halogens. You must declare this to avoid "Unknown Waste" charges.
Final Check: Before sealing any waste container, verify that the lid is screw-tight and the "Start Date" is filled out on the tag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
PubChem. (n.d.). Methyl 2-(5-bromothiophen-2-yl)acetate Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
